2-Bromo-3,4-difluorobenzyl chloride

Übersicht

Beschreibung

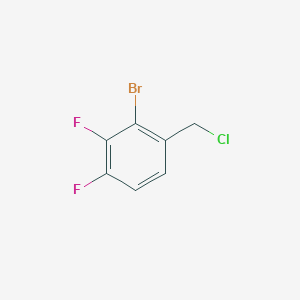

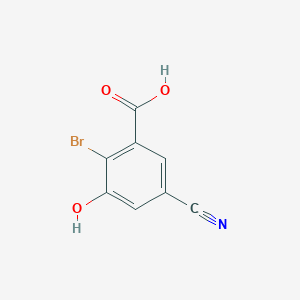

2-Bromo-3,4-difluorobenzyl chloride, also known as 2-[(3,4-difluorophenyl)methyl]-1-bromo-4-chlorobenzene, is a colorless to pale yellow organic compound . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of 2-Bromo-3,4-difluorobenzyl chloride is C7H4BrClF2 . Its molecular weight is 241.46 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

2-Bromo-3,4-difluorobenzyl chloride serves as an intermediate in the synthesis of complex organic compounds. For instance, its derivative, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was synthesized with high yield and characterized through various spectroscopic techniques. The crystal structure of this compound was established, revealing specific intermolecular interactions and supramolecular packing, suggesting its potential utility in the development of new materials and pharmaceuticals (Polo et al., 2019).

Photochemistry and Arylation Reactions

The photochemistry of derivatives related to 2-bromo-3,4-difluorobenzyl chloride, particularly in the context of generating specific organic compounds through solvolytic reactivity, has been explored. These studies provide insights into the mechanisms of reaction and potential applications in synthetic organic chemistry (DeCosta et al., 2000). Additionally, the use of polyhalobenzenesulfonyl chlorides, including derivatives of 2-bromo-3,4-difluorobenzyl chloride, in Pd-catalyzed arylation of heteroaromatics demonstrates their utility in facilitating regioselective synthesis of bi(hetero)aryls, indicating their value in medicinal chemistry and material science (Skhiri et al., 2015).

Polymerization and Material Synthesis

In the realm of polymer science, 2-bromo-3,4-difluorobenzyl chloride-related compounds have been utilized in the synthesis of specific polymers. For example, chiral benzyl titanium complexes that contain a tetradentate [OSSO]-type bis(phenolato) ligand were synthesized for the living isospecific polymerization of styrene, showcasing the potential of these compounds in producing new polymeric materials (Beckerle et al., 2006).

Radical Cyclization for Heterocyclic Compounds

2-Bromo-3,4-difluorobenzyl chloride and its analogs have been applied in the synthesis of heterocyclic compounds through radical cyclization reactions. These methodologies enable the efficient production of complex heterocycles, which are significant in drug discovery and development (Majumdar & Mukhopadhyay, 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-3,4-difluorobenzyl chloride is likely to be organic compounds containing nucleophilic functional groups. This is because halides like this compound are typically involved in nucleophilic substitution reactions . The role of these targets is to act as a nucleophile, attacking the electrophilic carbon attached to the halogen in the compound .

Mode of Action

2-Bromo-3,4-difluorobenzyl chloride can participate in nucleophilic substitution reactions, where a nucleophile replaces the halogen (chloride) in the molecule . This can occur via two main mechanisms: SN1 or SN2. In an SN1 reaction, the halogen leaves first, forming a carbocation that is then attacked by the nucleophile. In an SN2 reaction, the nucleophile attacks the carbon at the same time as the halogen leaves . The exact mechanism depends on the conditions and the nature of the nucleophile.

Eigenschaften

IUPAC Name |

2-bromo-1-(chloromethyl)-3,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSLSTCFNJCPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4-difluorobenzyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride](/img/structure/B1410614.png)